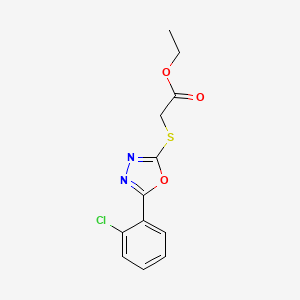

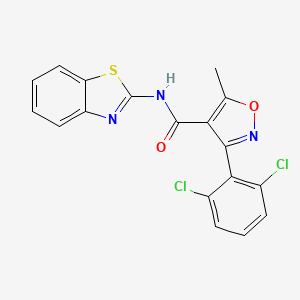

![molecular formula C19H16BrClN2O4 B11635107 (5E)-5-[(5-bromo-2,3-dimethoxyphenyl)methylidene]-3-[(4-chlorophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B11635107.png)

(5E)-5-[(5-bromo-2,3-dimethoxyphenyl)methylidene]-3-[(4-chlorophenyl)methyl]imidazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le composé (5E)-5-[(5-bromo-2,3-diméthoxyphényl)méthylidène]-3-[(4-chlorophényl)méthyl]imidazolidine-2,4-dione est une molécule organique synthétique qui appartient à la classe des imidazolidine-2,4-diones. Ce composé est caractérisé par la présence d'un groupe diméthoxyphényl substitué par un brome et d'un groupe chlorophénylméthyl attaché au cycle imidazolidine.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de (5E)-5-[(5-bromo-2,3-diméthoxyphényl)méthylidène]-3-[(4-chlorophényl)méthyl]imidazolidine-2,4-dione implique généralement la condensation de la 5-bromo-2,3-diméthoxybenzaldéhyde avec la 3-(4-chlorobenzyl)imidazolidine-2,4-dione. La réaction est effectuée en conditions basiques, souvent en utilisant une base telle que l'hydroxyde de sodium ou le carbonate de potassium dans un solvant approprié comme l'éthanol ou le méthanol. Le mélange réactionnel est chauffé à reflux pour faciliter le processus de condensation, conduisant à la formation du produit souhaité.

Méthodes de production industrielle

À l'échelle industrielle, la production de ce composé peut impliquer des conditions de réaction optimisées pour assurer un rendement et une pureté élevés. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu, le contrôle automatisé des paramètres de réaction et des techniques de purification telles que la recristallisation ou la chromatographie pour isoler le produit final.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau des groupes méthoxy, conduisant à la formation de dérivés quinoniques.

Réduction : La réduction du cycle imidazolidine peut produire des dérivés dihydro avec des changements potentiels dans l'activité biologique.

Substitution : Les atomes de brome et de chlore dans le composé peuvent être substitués par d'autres nucléophiles dans des conditions appropriées, conduisant à une variété de dérivés.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.

Substitution : Des nucléophiles comme les amines, les thiols ou les alcoolates peuvent être utilisés dans des réactions de substitution, souvent en présence d'un catalyseur ou à des températures élevées.

Produits majeurs

Les produits majeurs formés à partir de ces réactions comprennent les dérivés quinoniques, les dérivés dihydroimidazolidine et divers analogues substitués en fonction du nucléophile utilisé.

Applications de recherche scientifique

Chimie

En chimie, ce composé est utilisé comme élément constitutif pour la synthèse de molécules plus complexes. Sa structure unique permet d'explorer de nouvelles voies de synthèse et de développer de nouveaux matériaux.

Biologie

En recherche biologique, le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes, antifongiques et anticancéreuses. Sa capacité à interagir avec des cibles biologiques en fait un candidat pour le développement de médicaments.

Médecine

En médecine, le composé est étudié pour son potentiel thérapeutique. Ses caractéristiques structurelles peuvent lui permettre d'agir comme inhibiteur d'enzymes ou de récepteurs spécifiques, ce qui en fait un composé principal potentiel pour la découverte de médicaments.

Industrie

Dans le secteur industriel, le composé peut être utilisé dans le développement de nouveaux matériaux présentant des propriétés spécifiques, telles que les polymères ou les revêtements. Sa réactivité et ses groupes fonctionnels en font un intermédiaire polyvalent dans divers procédés industriels.

Mécanisme d'action

Le mécanisme d'action de (5E)-5-[(5-bromo-2,3-diméthoxyphényl)méthylidène]-3-[(4-chlorophényl)méthyl]imidazolidine-2,4-dione implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, inhibant leur activité et conduisant à une réponse biologique. Les voies exactes impliquées dépendent de l'application et de la cible spécifiques, mais les mécanismes courants incluent l'inhibition enzymatique, l'antagonisme des récepteurs et la perturbation des processus cellulaires.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, the compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its therapeutic potential. Its structural features may allow it to act as an inhibitor of specific enzymes or receptors, making it a potential lead compound for drug discovery.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and functional groups make it a versatile intermediate in various industrial processes.

Mécanisme D'action

The mechanism of action of (5E)-5-[(5-bromo-2,3-dimethoxyphenyl)methylidene]-3-[(4-chlorophenyl)methyl]imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a biological response. The exact pathways involved depend on the specific application and target, but common mechanisms include enzyme inhibition, receptor antagonism, and disruption of cellular processes.

Comparaison Avec Des Composés Similaires

Composés similaires

Acétoacétate d'éthyle : Un intermédiaire chimique largement utilisé avec une réactivité similaire.

Composés fluorés : Connus pour leur haute réactivité et leur utilisation dans diverses applications.

Unicité

L'unicité de (5E)-5-[(5-bromo-2,3-diméthoxyphényl)méthylidène]-3-[(4-chlorophényl)méthyl]imidazolidine-2,4-dione réside dans son motif de substitution spécifique et la présence d'atomes de brome et de chlore. Cette combinaison de groupes fonctionnels confère un ensemble distinct de propriétés chimiques et biologiques, ce qui en fait un composé précieux pour la recherche et le développement.

Propriétés

Formule moléculaire |

C19H16BrClN2O4 |

|---|---|

Poids moléculaire |

451.7 g/mol |

Nom IUPAC |

(5E)-5-[(5-bromo-2,3-dimethoxyphenyl)methylidene]-3-[(4-chlorophenyl)methyl]imidazolidine-2,4-dione |

InChI |

InChI=1S/C19H16BrClN2O4/c1-26-16-9-13(20)7-12(17(16)27-2)8-15-18(24)23(19(25)22-15)10-11-3-5-14(21)6-4-11/h3-9H,10H2,1-2H3,(H,22,25)/b15-8+ |

Clé InChI |

BJUHHGBYDCWDSV-OVCLIPMQSA-N |

SMILES isomérique |

COC1=CC(=CC(=C1OC)/C=C/2\C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl)Br |

SMILES canonique |

COC1=CC(=CC(=C1OC)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl)Br |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

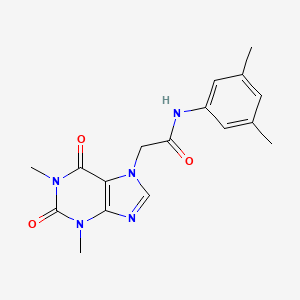

![ethyl (2Z)-2-[3,5-dichloro-4-(prop-2-en-1-yloxy)benzylidene]-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11635025.png)

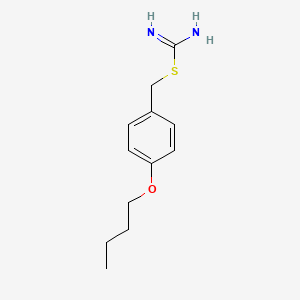

![Methyl 4-{[2-(2,4-dichlorophenyl)quinazolin-4-yl]amino}benzoate](/img/structure/B11635035.png)

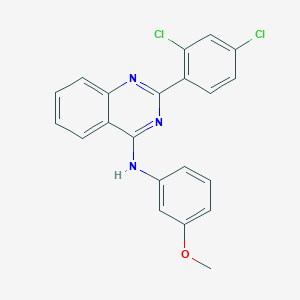

![2-[(2-hydroxyethyl)amino]-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11635044.png)

methyl}sulfanyl)-2,5-dioxopyrrolidin-1-yl]benzoic acid](/img/structure/B11635047.png)

![4-(5-{(Z)-[5-imino-2-(2-methylpropyl)-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B11635055.png)

![(4Z)-10-bromo-4-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one](/img/structure/B11635059.png)

![N-(4-acetylphenyl)-2-{[3-cyano-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B11635085.png)

![ethyl 2-[2-(4-chlorophenyl)-4-hydroxy-3-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11635096.png)

![7-methyl-9-[(2,3,5,6-tetramethylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11635102.png)